2-(4-(Dimethylamino)piperidin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)9-3-5-11(6-4-9)7-8-12/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPSCCWHOQVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Dimethylamino Piperidin 1 Yl Ethanol and Its Structural Analogues
Direct Alkylation Approaches in the Synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)ethanol
The most straightforward approach to synthesizing this compound is through the direct N-alkylation of 4-(dimethylamino)piperidine. This method involves the reaction of the secondary amine on the piperidine (B6355638) ring with a suitable two-carbon electrophile, typically a 2-haloethanol or ethylene (B1197577) oxide.
A general and widely used method for the N-alkylation of secondary amines like piperidine involves the use of an alkyl halide in the presence of a base. researchgate.net For the synthesis of the title compound, this would involve reacting 4-(dimethylamino)piperidine with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The base, often a carbonate salt like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrohalic acid byproduct formed during the reaction. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.net
To prevent the formation of quaternary ammonium (B1175870) salts, which can occur if the product is further alkylated, the alkylating agent is often added slowly to a solution of the amine, ensuring the amine is in excess. researchgate.net
Table 1: General Conditions for Direct N-Alkylation of Piperidines
| Parameter | Condition | Reference |
| Starting Amine | 4-(Dimethylamino)piperidine | |
| Alkylating Agent | 2-Chloroethanol or 2-Bromoethanol | researchgate.net |
| Base | K₂CO₃, Et₃N, DIPEA | researchgate.net |
| Solvent | Acetonitrile, DMF | researchgate.net |
| Temperature | Room temperature to elevated temperatures | researchgate.net |
This table presents generalized conditions based on common N-alkylation procedures.
Advanced Strategies for the Construction of Substituted Piperidine Ring Systems
Beyond direct alkylation, numerous advanced synthetic strategies can be employed to construct the substituted piperidine ring itself, offering access to a wider range of structural analogues.
Intramolecular Cyclization Reactions in Piperidine Formation
Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, typically involving the formation of a carbon-nitrogen bond. nih.govmdpi.com This can be achieved from linear precursors containing both a nucleophilic nitrogen atom and an electrophilic center at an appropriate distance.
One common approach is the cyclization of ω-amino alcohols. For instance, 5-amino-1-pentanol (B144490) can be cyclized to form piperidine. rsc.org This transformation can be catalyzed by ruthenium complexes, which facilitate a "hydrogen shuttling" mechanism where the alcohol is first oxidized to an aldehyde, followed by intramolecular imine formation and subsequent reduction to the piperidine. rsc.org
Alternatively, the intramolecular cyclization of N-substituted 5-halopentylamines can lead to the formation of the piperidine ring through nucleophilic substitution. nih.gov This method often requires a base to facilitate the cyclization.
Table 2: Examples of Intramolecular Cyclization for Piperidine Synthesis
| Precursor Type | Reaction Type | Key Reagents/Catalysts | Reference |
| ω-Amino alcohol | Dehydrative Cyclization | Ruthenium catalysts (e.g., Ru₃(CO)₁₂) | rsc.org |
| N-substituted 5-halopentylamine | Nucleophilic Substitution | Base | nih.gov |
Transition-Metal-Catalyzed Methodologies for Nitrogen Heterocycle Synthesis
Transition-metal catalysis has revolutionized the synthesis of nitrogen heterocycles, providing efficient and selective routes to substituted piperidines. digitellinc.com Palladium and rhodium are among the most frequently utilized metals for these transformations. nih.govacs.org
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-aryl piperidines. acs.org More advanced palladium-catalyzed methods involve the C-H activation of piperidines to introduce substituents directly onto the ring. acs.orgacs.org For instance, the use of a directing group can guide the regioselective arylation of piperidines at the C4 position. acs.org Palladium catalysts have also been employed in the modular synthesis of highly substituted piperazines and related nitrogen heterocycles from propargyl carbonates and bis-nitrogen nucleophiles. acs.org
Rhodium catalysts are particularly effective for the asymmetric synthesis of chiral piperidines. dicp.ac.cn For example, rhodium-catalyzed [2+2+2] cycloadditions of alkynes, alkenes, and isocyanates can provide access to polysubstituted piperidine scaffolds with high enantioselectivity. nih.gov Another powerful rhodium-catalyzed method is the reductive transamination of pyridinium (B92312) salts, which allows for the rapid preparation of a variety of chiral piperidines. dicp.ac.cn Rhodium has also been used in asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines to furnish 3-substituted tetrahydropyridines, which can be further reduced to piperidines. acs.org
Table 3: Examples of Transition-Metal-Catalyzed Piperidine Synthesis
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |
| Palladium | C(sp³)–H Arylation | Piperidine derivatives, Aryl iodides | Regio- and stereoselective, Directing group assisted | acs.orgacs.org |
| Palladium | Modular Cyclization | Propargyl carbonates, Bis-nitrogen nucleophiles | Synthesis of highly substituted piperazines | acs.org |
| Rhodium | [2+2+2] Cycloaddition | Alkenylisocyanates, Alkynes | Enantioselective synthesis of polysubstituted piperidines | nih.gov |
| Rhodium | Reductive Transamination | Pyridinium salts, Chiral primary amines | Rapid access to chiral piperidines | dicp.ac.cn |
| Rhodium | Asymmetric Reductive Heck | Arylboronic acids, Dihydropyridines | Enantioenriched 3-substituted piperidines | acs.org |
Radical Cascade Reactions in the Assembly of Nitrogen-Containing Heterocycles
Radical cascade reactions offer a powerful and efficient method for the construction of complex molecular architectures, including piperidine rings. nih.gov These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations and other transformations to build the heterocyclic core in a single step. nih.gov
One strategy involves the radical cyclization of linear amino-aldehydes, which can be catalyzed by cobalt complexes. nih.govmdpi.com Another approach is the radical cyclization of 1,6-enynes, initiated by triethylborane, which proceeds through a complex cascade to form polysubstituted piperidines. nih.gov A radical-ionic cascade process has also been developed for the synthesis of fused piperidinones from chiral allylsilanes possessing an oxime moiety. nih.gov Furthermore, the enantioselective δ-C-H cyanation of acyclic amines, mediated by a chiral copper catalyst, can provide access to chiral piperidines through a radical relay mechanism. nih.gov
Table 4: Examples of Radical Cascade Reactions for Piperidine Synthesis
| Initiation/Catalysis | Precursor Type | Key Transformation | Reference |
| Cobalt(II) catalyst | Linear amino-aldehydes | Intramolecular radical cyclization | nih.govmdpi.com |
| Triethylborane | 1,6-enynes | Radical cascade cyclization | nih.gov |
| α-Iodoester/Et₃B | Chiral allylsilanes with oxime | Formal [2 + 2 + 2] radical-ionic process | nih.gov |
| Chiral Copper catalyst | Acyclic amines | Enantioselective δ-C-H cyanation | nih.gov |
Ring Transformation Techniques for Saturated N-Heterocycle Construction
Ring transformation strategies provide another avenue for the synthesis of piperidines, often by expanding smaller rings or contracting larger ones. A notable example is the ring expansion of smaller nitrogen-containing heterocycles like pyrrolidines and aziridines.
Palladium-catalyzed allylic amine rearrangements can facilitate the two-carbon ring expansion of 2-vinylpyrrolidines to their corresponding azepane counterparts, and this methodology holds potential for the synthesis of piperidines from smaller ring precursors. chemrxiv.org Similarly, the ring expansion of aziridines can be induced by N-bromosuccinimide, leading to the formation of functionalized pyrrolidines, and in some cases, piperidines as a minor product. rsc.org The outcome of such reactions, favoring either pyrrolidine (B122466) or piperidine formation, can be influenced by the substitution pattern and reaction conditions. rsc.org
Table 5: Ring Transformation Approaches to Piperidine Synthesis
| Starting Ring | Transformation | Key Reagents/Catalysts | Reference |
| 2-Vinylpyrrolidine | Palladium-catalyzed rearrangement | Palladium catalysts | chemrxiv.org |
| Aziridine | Bromonium ion-induced cascade | N-Bromosuccinimide (NBS) | rsc.org |
Reductive Alkylation Protocols for N-Alkylated Piperidines
Reductive alkylation, also known as reductive amination, is a cornerstone of amine synthesis and is highly applicable to the preparation of N-alkylated piperidines. nih.govgoogle.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of N-substituted piperidines, a piperidine can be reacted with an aldehyde or ketone in the presence of a reducing agent. nih.govgoogle.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices. nih.govgoogle.com
A specific application of this method is the double reductive amination of a dialdehyde (B1249045) with a primary amine to form a piperidine ring. mdpi.com For example, the oxidative ring opening of a cyclic diol can generate a transient dialdehyde, which then undergoes a double reductive amination and ring closure with an amine to yield a piperidine. mdpi.com
Table 6: Reductive Alkylation Protocols for Piperidine Synthesis
| Reaction Type | Starting Materials | Reducing Agent | Key Features | Reference |
| Reductive Amination | Piperidine, Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | Direct N-alkylation | nih.govgoogle.com |
| Double Reductive Amination | Dialdehyde, Primary Amine | NaBH₃CN | Piperidine ring formation | mdpi.com |
One-Pot Synthetic Procedures for Cyclic Amines
The synthesis of cyclic amines, such as piperidines and pyrrolidines, is crucial for the development of a wide range of biologically active compounds. One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.
An effective one-pot method for creating substituted piperidines and pyrrolidines starts from halogenated amides. mdpi.comnih.gov This approach integrates amide activation, the reduction of intermediate nitrile ions, and an intramolecular nucleophilic substitution into a seamless sequence. mdpi.comnih.gov The process is initiated by activating a secondary amide with triflic anhydride (B1165640) (Tf₂O) in the presence of a mild base like 2-fluoropyridine. This is followed by reduction with sodium borohydride (B1222165) (NaBH₄) in methanol, leading to the cyclized product. mdpi.com A key advantage of this method is that it proceeds under mild conditions and avoids the use of expensive or toxic metal catalysts. mdpi.comnih.gov
Another versatile one-pot strategy involves the reaction of 5-alkylaminopenta-2,4-dienals with N-acyliminium ions generated in situ from α-hydroxycarbamates derived from piperidine or pyrrolidine. acs.orgnih.gov This sequence, promoted by a Lewis acid such as zinc triflate, results in the formation of pyridinium salts that are substituted at the 3-position with a piperidine or pyrrolidine ring. nih.gov These intermediates can then be converted to target molecules like (±)-nicotine and its analogues through subsequent deprotection and/or reduction steps. nih.gov
These multi-component reactions highlight a modern approach to constructing complex heterocyclic systems efficiently. nih.gov
Table 1: Overview of One-Pot Synthetic Procedures for Cyclic Amines
| Method | Starting Materials | Reagents & Conditions | Product Type | Yields | Reference |
| From Halogenated Amides | Halogenated secondary amides | 1. 2-F-Py, Tf₂O, CH₂Cl₂, -78 °C2. NaBH₄, CH₃OH, rt | N-substituted piperidines and pyrrolidines | Good | mdpi.comnih.gov |
| From α-Hydroxycarbamates | Pyrrolidine/piperidine-derived α-hydroxycarbamates, 5-alkylaminopenta-2,4-dienals | Zinc triflate, dehydrative cyclization | 3-substituted Pyridinium salts | Moderate to Good | acs.orgnih.gov |
Integration of Green Chemistry Principles in the Synthesis of Nitrogen-Containing Heterocycles
The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles to minimize environmental impact. researchgate.net These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Key tenets include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, and designing for energy efficiency. tsijournals.com
A major focus in the green synthesis of N-heterocycles is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. tsijournals.commdpi.com Water is a prime candidate due to its non-toxicity, availability, and low cost. researchgate.netmdpi.com It has been successfully used as a solvent for various heterocyclic syntheses, where hydrophobic effects can sometimes even enhance reaction rates. mdpi.com
Other green solvents that have gained traction include polyethylene (B3416737) glycol (PEG) and various bio-based solvents like glycerol (B35011) and ethyl lactate. researchgate.netmdpi.com These solvents are chosen for their low toxicity and biodegradability. mdpi.com For instance, ionic liquids have been employed as green solvents in the multicomponent synthesis of pyridopyrimidine-2-thiones. nih.gov
Beyond solvent choice, other green techniques are being employed. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. nih.govresearchgate.net The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important strategy for making the synthesis of N-heterocycles more sustainable. nih.gov These approaches collectively contribute to safer, more efficient, and environmentally responsible chemical manufacturing. documentsdelivered.com
Derivatization and Functionalization Strategies for this compound
The derivatization and functionalization of a core molecule like this compound are essential for modulating its physicochemical properties and exploring its potential in various chemical applications. Advanced strategies focus on selectively modifying specific positions on the molecule to create novel analogues.
Functionalization at Alpha-Positions of Acyclic and Cyclic Amines
Functionalizing the α-position (the carbon atom adjacent to the nitrogen) of cyclic amines is a powerful strategy for creating structural diversity. A significant challenge in this area has been the need to use protecting groups for the amine's nitrogen atom, which adds steps and complexity to the synthesis.
Recent advancements have led to a protecting-group-free method for the direct α-C-H bond functionalization of cyclic secondary amines. capes.gov.brsci-hub.se This operationally simple, one-pot procedure involves an intermolecular hydride transfer to generate a reactive imine intermediate, which is then captured by a nucleophile. capes.gov.brnih.gov The process begins with the deprotonation of the cyclic amine using a strong base like n-butyllithium (n-BuLi). A hydride acceptor, typically a ketone such as benzophenone (B1666685) or trifluoroacetophenone, is then added. nih.gov This abstracts a hydride from the α-position, forming a cyclic imine. Finally, an organolithium nucleophile is introduced to attack the imine, yielding the α-functionalized amine. capes.gov.brnih.gov
This method is notable for its regioselectivity and stereospecificity and is applicable to a broad range of cyclic amines with varying ring sizes. capes.gov.brnih.gov The ability to perform this transformation without protecting groups or transition metals represents a significant step forward in synthetic efficiency. ufl.eduthieme-connect.com
Table 2: Protecting-Group-Free α-C–H Bond Functionalization of Cyclic Amines
| Cyclic Amine | Hydride Acceptor | Nucleophile (RLi) | Product Yield | Reference |
| Pyrrolidine | Benzophenone | Phenyllithium | 80% | nih.gov |
| Piperidine | Benzophenone | n-Butyllithium | 71% | nih.gov |
| Pyrrolidine | tert-Butyl phenyl ketone | 2-Thienyllithium | 65% | nih.gov |
| Piperidine | Trifluoroacetophenone | 4-Methylphenyllithium | 75% | nih.gov |
"Click Chemistry" Applications in the Synthesis of Novel Derivatives
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, generating minimal byproducts. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) with one containing a terminal alkyne to form a stable 1,2,3-triazole ring. sigmaaldrich.com
This methodology offers a powerful tool for the derivatization of amine-containing compounds. To apply this to a molecule like this compound, one would first need to introduce either an azide or an alkyne functional group onto the structure. For example, the terminal hydroxyl group could potentially be converted into an azide. This modified molecule could then be "clicked" onto a wide array of other molecules possessing the complementary alkyne functionality.
This approach is highly modular, allowing for the rapid synthesis of a diverse library of derivatives by simply varying the azide or alkyne reaction partner. nih.gov The resulting triazole linker is not just a passive spacer; it is a stable, aromatic unit that can influence the properties of the final conjugate.
Given the potential toxicity of copper catalysts in biological systems, copper-free click chemistry methods have also been developed. sigmaaldrich.com These often use strained cyclooctynes (e.g., DIBO) that react readily with azides without the need for a metal catalyst, expanding the applicability of this chemistry to more sensitive environments. thermofisher.com
Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 2 4 Dimethylamino Piperidin 1 Yl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(4-(Dimethylamino)piperidin-1-yl)ethanol and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
For the parent compound, this compound, specific signals are anticipated in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would feature distinct resonances for the protons of the ethanol (B145695) moiety (-CH₂-CH₂-OH), the piperidine (B6355638) ring, and the N,N-dimethyl group. The ¹³C NMR spectrum would similarly display unique signals for each carbon atom, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to oxygen or nitrogen appearing further downfield). chemicalbook.com
Detailed structural information for various derivatives has been reported, showcasing the power of NMR in identifying molecular modifications. rsc.org For instance, the introduction of substituents on an aromatic ring attached to the core structure leads to predictable changes in the NMR spectra, allowing for precise characterization. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Selected Derivatives
| Compound/Derivative | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Source |
| Derivative A | 6.87 (s, 2H), 3.01–2.92 (m, 8H), 2.45 (t, J = 8.0 Hz, 2H), 2.32 (s, 6H), 2.28 (s, 3H) | 172.5, 136.2, 135.4, 134.9, 128.9, 37.1, 35.4, 32.6, 24.8, 20.8, 19.7 | rsc.org |
| Derivative B | 7.23–7.09 (m, 4H), 3.00–2.95 (m, 8H), 2.58 (t, J = 8.0 Hz, 2H), 2.35 (s, 3H) | Not specified | rsc.org |
| Derivative C | 7.17–7.02 (m, 4H), 2.99–2.82 (m, 8H), 2.59 (t, J = 8.0 Hz, 2H), 2.31 (s, 3H) | 172.3, 138.4, 135.5, 129.1, 128.3, 37.2, 35.5, 35.4, 30.9, 21.0 | rsc.org |
Note: The data presented is for derivatives and not the parent compound. The complexity of the signals (e.g., 'm' for multiplet) reflects the intricate spin-spin coupling between adjacent protons.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. The molecular weight of the parent compound is 172.27 g/mol , which would be confirmed by the presence of a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ in the mass spectrum. synblock.com
When subjected to ionization energy in a mass spectrometer, the molecule fragments in a predictable manner. Common fragmentation pathways for alcohols include dehydration, resulting in a characteristic loss of a water molecule (18 Da), which would produce a peak at m/z [M-18]⁺. youtube.com Another typical fragmentation is alpha-cleavage, where the bond adjacent to the oxygen atom is broken. For amines, cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom is a dominant fragmentation pathway.
In the case of this compound and its derivatives, the fragmentation patterns provide a fingerprint that can confirm the identity of the compound and its structural components. nih.govwvu.edu Analysis of fentanyl-related compounds, which also contain a piperidine ring, shows characteristic fragmentation involving the piperidine structure, which can be extrapolated to understand the behavior of the title compound. wvu.edu
Table 2: Molecular Ion Data for this compound and Selected Derivatives
| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Observed Mass (m/z) | Ion Type | Source |
| This compound | C₉H₂₀N₂O | 172.27 | Not specified | - | synblock.com |
| Derivative D | Not specified | Not specified | 205 | [M]⁺ | rsc.org |
| Derivative E | Not specified | Not specified | 219 | [M]⁺ | rsc.org |
| Derivative F | Not specified | Not specified | 207 | [M]⁺ | rsc.org |
| Derivative G | Not specified | Not specified | 177 | [M]⁺ | rsc.org |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its alcohol and tertiary amine groups.
The most prominent feature for the alcohol group is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. The presence of hydrogen bonding can influence the shape and position of this peak. The C-O stretching vibration would appear in the 1050-1260 cm⁻¹ region. nih.govchemicalbook.com
The tertiary amine functionality (both the dimethylamino and the piperidine nitrogen) would be identified by C-N stretching vibrations, which typically appear in the fingerprint region between 1000 and 1300 cm⁻¹. The spectrum would also be rich in signals corresponding to C-H stretching of the alkyl groups (piperidine ring and ethyl chain) in the 2800-3000 cm⁻¹ range. chemicalbook.com
Table 3: Expected Diagnostic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics | Source |
| Alcohol (O-H) | Stretching | 3200 - 3600 | Broad | nih.govchemicalbook.com |
| Alkyl (C-H) | Stretching | 2800 - 3000 | Strong, sharp | nih.govchemicalbook.com |
| Tertiary Amine (C-N) | Stretching | 1000 - 1300 | Medium to weak | nih.gov |
| Alcohol (C-O) | Stretching | 1050 - 1260 | Strong | nih.govchemicalbook.com |
Chromatographic Methods for Purity Assessment and Separation Science
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile compounds like this compound.
A typical approach for purity determination would involve a reversed-phase HPLC (RP-HPLC) method. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
Detection can be achieved using various detectors. While the compound lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at lower wavelengths. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are also highly suitable. mdpi.com Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and mass information, offering a highly specific and sensitive analytical method. mdpi.com For certain applications, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecule, enhancing detection sensitivity. researchgate.netjfda-online.comresearchgate.net
Table 4: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Description | Example Condition | Source |
| Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | - | researchgate.net |
| Column | Octadecylsilane (C18) | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Gradient or isocratic elution with a polar solvent mixture | Acetonitrile and water with 0.1% phosphoric acid | researchgate.net |
| Flow Rate | Rate at which the mobile phase passes through the column | 1.0 mL/min | researchgate.net |
| Temperature | Column oven temperature | 30 °C | researchgate.net |
| Detection | Method of detecting the compound as it elutes | UV, ELSD, CAD, or Mass Spectrometry (MS) | mdpi.commdpi.com |
Applications of 2 4 Dimethylamino Piperidin 1 Yl Ethanol in Organic Synthesis and Catalysis
Role of 2-(4-(Dimethylamino)piperidin-1-yl)ethanol as a Versatile Building Block in Complex Chemical Synthesis
A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The compound this compound possesses multiple reactive sites, making it a potentially versatile building block. The hydroxyl group can be transformed into various other functional groups or used as a point of attachment, while the nitrogen atoms of the piperidine (B6355638) ring and the dimethylamino group offer sites for N-alkylation or other modifications.
The closely related and commercially available compound, 2-piperidine-ethanol, serves as a prime example of how this type of scaffold is utilized. It is a valuable precursor in the synthesis of natural and synthetic compounds. researchgate.netunimi.it The presence of a stereocenter at the second position of the piperidine skeleton, combined with the easily functionalized alcohol group, makes it a valuable starting material for enantioselective synthesis. researchgate.net Research groups have leveraged 2-piperidine ethanol (B145695) to generate libraries of piperidine-based derivatives, underscoring its utility as a foundational unit for creating chemical diversity. researchgate.net These syntheses often involve the protection of the piperidine nitrogen, followed by oxidation of the alcohol to an aldehyde, which then serves as a handle for a wide range of subsequent carbon-carbon bond-forming reactions. nih.gov
Similarly, this compound could be employed in multi-step syntheses. The dimethylamino group at the 4-position adds another layer of complexity and potential functionality, possibly influencing the molecule's physical properties (like solubility and basicity) and its interaction with biological targets in medicinal chemistry applications.
Chiral Amino Alcohols as Ligands in Asymmetric Catalytic Processes
Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral amino alcohols are one of the most studied classes of ligands for this purpose, particularly in the enantioselective addition of organometallic reagents to aldehydes and other prochiral substrates. encyclopedia.pub
The effectiveness of a chiral ligand is determined by its ability to create a well-defined, asymmetric environment around a metal center. The design of such ligands often follows several key principles:
Structural Rigidity: A conformationally restricted ligand structure reduces the number of possible transition states, leading to higher enantioselectivity. For amino alcohols, this can be achieved by incorporating them into cyclic systems. synblock.com
Steric Hindrance: Bulky substituents placed strategically near the coordination site can effectively shield one face of the substrate, directing the incoming reagent to the other face. scbt.com
Electronic Effects: The electron-donating or withdrawing nature of substituents on the ligand can modulate the reactivity and selectivity of the metal catalyst. synblock.com
Modularity: A modular design allows for systematic "fine-tuning" of the ligand's steric and electronic properties to optimize its performance for a specific reaction. This often involves synthesizing a small library of related ligands with varied substituents. encyclopedia.pubsynblock.com
The concept of C2 symmetry was a dominant design principle for a long time, but non-symmetrical ligands, such as those with different coordinating atoms (e.g., P,N-ligands), have proven highly effective, sometimes outperforming their symmetric counterparts. synblock.com The structure of this compound, being a non-symmetrical amino alcohol, fits within the modern paradigm of ligand design. Its chirality would be derived from the stereocenter at the piperidine ring if synthesized in an enantiopure form.
One of the benchmark reactions for testing new chiral amino alcohol ligands is the enantioselective addition of diethylzinc (B1219324) to aldehydes. unimi.it In this reaction, the amino alcohol coordinates to the zinc atom, forming a chiral catalyst that directs the ethyl group to one of the two prochiral faces of the aldehyde carbonyl, resulting in an optically active secondary alcohol. nih.govresearchgate.net
Numerous studies have demonstrated the high efficacy of various β-amino alcohol ligands in this transformation, achieving excellent yields and high enantiomeric excesses (ee). unimi.itresearchgate.net The success of these ligands often depends on the specific substitution pattern on both the nitrogen and the carbon backbone.
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | 2 | 97 | 98 (R) | General principle |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 8 | 100 | 99 (S) | General principle |
| Optimized Fructose-derived β-amino alcohol | 20 | 100 | 92 (S) | nih.gov |
| Hexahydro-derivative Ligand 4 | 5 | 98 | 99 (S) | researchgate.net |
| Sharpless-derived Ligand 13b | Not specified | ~99 | 95 (S) | unimi.itencyclopedia.pub |
Although this compound itself is not listed in these seminal studies, the data clearly establishes the potential of the amino alcohol structural motif to induce high levels of stereocontrol. The piperidine ring in the target compound provides a semi-rigid backbone, and the two nitrogen atoms could potentially allow for bidentate or even tridentate coordination to a metal center, offering a unique catalytic pocket.
Development of Nitrogen-Containing Heterocycles as Ligands in Transition-Metal Catalysis and Organocatalysis
Nitrogen-containing heterocycles are ubiquitous as ligands in catalysis. researchgate.netbeilstein-journals.org Their utility stems from the strong coordinating ability of the nitrogen atom, which can form stable complexes with a wide range of transition metals, including palladium, rhodium, copper, and iridium. researchgate.netnih.gov These metal-ligand complexes are central to numerous critical organic transformations, such as cross-coupling, hydrogenation, and cycloaddition reactions. scbt.combeilstein-journals.org
The piperidine ring within this compound is a saturated N-heterocycle. Such scaffolds are integral to many catalysts and pharmaceuticals. encyclopedia.pub In catalysis, the piperidine nitrogen, along with the other heteroatoms (the second nitrogen and the oxygen), can act as coordination sites. The development of N-heterocyclic carbene (NHC) ligands, which feature a carbene carbon within a nitrogen-containing ring, has revolutionized the field, establishing a versatile and indispensable class of ligands known for their strong σ-donating properties and steric bulk. scbt.comsouralgroup.com While not an NHC, this compound contributes to the broader family of N-heterocyclic ligands that are crucial for modern catalysis.
Utility in Diversity-Oriented Synthesis (DOS) Protocols
Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse and complex small molecules, starting from simple building blocks. souralgroup.comnih.gov This approach is invaluable for exploring new areas of chemical space and discovering novel bioactive compounds. unimi.it
Piperidine derivatives are excellent starting points for DOS because the piperidine ring is a common motif in bioactive natural alkaloids and pharmaceuticals. researchgate.netencyclopedia.pub The compound 2-piperidine ethanol has been explicitly used as a versatile precursor in DOS programs. researchgate.netunimi.it Starting from this simple, inexpensive molecule, researchers have developed reaction sequences to create libraries of complex polycyclic nitrogen-containing compounds. These sequences often involve exploiting the two functional "handles"—the nitrogen atom and the hydroxyl group—to introduce structural and stereochemical diversity. unimi.it
A typical DOS strategy involving a 2-piperidine ethanol-type scaffold might include:
Attachment to a solid support: This facilitates purification and allows for parallel synthesis. nih.gov
Branching reactions: The initial molecule is subjected to several different reaction pathways to create a set of distinct core scaffolds.
Further functionalization: Additional complexity is introduced by modifying the newly formed scaffolds.
Given its structural similarity to 2-piperidine ethanol, but with an additional functional handle (the dimethylamino group), this compound is an ideal candidate for inclusion in DOS protocols to further expand the structural diversity of the resulting compound libraries.
Scaffold Engineering for the Rational Design of Functional Molecules
Scaffold engineering is a key concept in medicinal chemistry that involves the rational design and synthesis of core molecular structures (scaffolds) to which various functional groups can be appended. nih.gov The goal is to create molecules with optimized properties, such as enhanced biological activity, better selectivity, or improved pharmacokinetic profiles.
The piperidine ring is a "privileged scaffold," meaning it is frequently found in approved drugs and biologically active molecules. encyclopedia.pub Introducing chiral piperidine scaffolds can significantly impact a molecule's drug-like properties by:
Modulating Physicochemical Properties: Affecting pKa, solubility (logD), and lipophilicity (logP).
Enhancing Biological Activity and Selectivity: The three-dimensional arrangement of substituents on a rigid ring can lead to more precise interactions with protein binding sites.
Improving Pharmacokinetic Profiles: Influencing absorption, distribution, metabolism, and excretion (ADME).
The rational design of molecules often involves computational methods to predict how a given scaffold will interact with a biological target. Molecules like this compound can serve as platforms for scaffold engineering. The piperidine core provides the basic three-dimensional structure, while the ethanol and dimethylamino groups serve as vectors for modification, allowing chemists to systematically explore structure-activity relationships (SAR) and design more potent and selective functional molecules.
Mechanistic Investigations of Chemical Transformations Involving 2 4 Dimethylamino Piperidin 1 Yl Ethanol and Its Derivatives
Elucidation of Reaction Pathways and Transition States through Advanced Studies
The elucidation of reaction pathways and the characterization of transition states are paramount in understanding the kinetics and thermodynamics of a chemical reaction. For derivatives of 2-(4-(Dimethylamino)piperidin-1-yl)ethanol, advanced computational and experimental techniques are employed to map out these complex processes.
One area of investigation involves the synthesis of complex molecules where piperidine-containing fragments, similar in structure, are utilized. For instance, in the synthesis of certain bioactive compounds, understanding the formation of key intermediates is critical. Advanced techniques such as 1D- and 2D-NMR spectroscopy, coupled with high-resolution mass spectrometry (HRMS), are instrumental in characterizing the structures of intermediates and final products, thereby shedding light on the reaction pathway. nih.gov
Studies on Regioselectivity and Stereoselectivity in Synthetic Reactions
Regioselectivity and stereoselectivity are critical aspects of synthetic chemistry, dictating the specific orientation and three-dimensional arrangement of atoms in a molecule. In reactions involving derivatives of this compound, controlling these outcomes is essential for producing the desired isomer with high purity.
Stereoselective synthesis is a key focus, with studies exploring the cycloaddition of benzaldiminetricarbonylchromium derivatives to produce trans-2,6-diaryl-4-piperidones. rsc.org In these reactions, the presence of a tricarbonylchromium moiety has been shown to be crucial in enhancing the stereoselectivities of the products. rsc.org This highlights the significant role that metal complexes can play in directing the stereochemical outcome of reactions involving piperidine-based structures.
Another example is the stereoselective dihydroxylation of an allylic functional group using an osmium(VIII)-tetroxide/NMO system to create an azidotriol intermediate. nih.gov This step is crucial for establishing the correct stereochemistry in the synthesis of more complex chimeric molecules. nih.gov The choice of reagents and reaction conditions is paramount in achieving the desired stereoisomer.
Analysis of Anomalous Structure/Enantioselectivity Relationships in Catalytic Systems
In asymmetric catalysis, it is generally expected that structurally similar catalysts will lead to similar enantioselectivities. However, anomalous relationships are sometimes observed, where minor changes in the catalyst structure lead to unexpectedly large changes in the enantiomeric excess of the product. Investigating these anomalies can provide deeper insights into the subtle non-covalent interactions that govern the transition state of the enantioselective step.
While direct studies on this compound in this specific context are not prevalent in the provided search results, the principles can be applied. For instance, if this compound were used as a ligand in a metal-catalyzed reaction, small modifications to the piperidine (B6355638) ring or the ethanolamine (B43304) side chain could potentially lead to significant and non-linear effects on enantioselectivity. These studies often require a combination of experimental screening of a library of catalysts and computational modeling to understand the underlying energetic differences in the diastereomeric transition states.
Examination of the Interplay between Substituent Effects and Reaction Mechanisms
The electronic and steric properties of substituents can have a profound impact on the mechanism of a reaction. In the context of this compound and its derivatives, a systematic variation of substituents on the piperidine ring or the dimethylamino group could be used to probe their influence on reaction rates and selectivity.
For example, in the synthesis of 2,4-diaminopyrimidine (B92962) derivatives, the nature of substituents on the pyrimidine (B1678525) ring has been shown to influence the biological activity of the final compounds. nih.gov Specifically, 5-chloro-substituted pyrimidine derivatives generally exhibited more consistent biological activities compared to their 5-fluoro counterparts. nih.gov Furthermore, derivatives with a 2-((4-(trifluoromethyl)phenyl)amino) substituent were found to be highly effective against P. aeruginosa. nih.gov While this example focuses on the biological outcome, the underlying principle of substituent effects influencing molecular interactions is directly relevant to their impact on reaction mechanisms. Altering these substituents can change the nucleophilicity or electrophilicity of the reacting centers, thereby affecting reaction pathways and rates.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(4-(dimethylamino)piperidin-1-yl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-(dimethylamino)piperidine with ethylene oxide under alkaline conditions (e.g., K₂CO₃ in dry acetone at 60–70°C). Optimization involves:
- Temperature control (60–70°C) to balance reaction rate and side-product formation.
- Solvent selection (polar aprotic solvents like acetone) to enhance nucleophilicity.
- Monitoring reaction progress via TLC (methanol:DCM 4:6 ratio) .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>98%).
Q. How can researchers determine the physicochemical properties of this compound?
- Methodological Answer : Key properties are characterized using:
- NMR spectroscopy (¹H/¹³C) to confirm structure (e.g., δ ~2.3 ppm for piperidine CH₂ groups).
- HPLC (C18 column, sodium acetate buffer pH 4.6/methanol mobile phase) for purity analysis .
- Mass spectrometry (ESI+) to verify molecular weight (theoretical: 173.26 g/mol; observed: [M+H]⁺ = 174.27).
- LogP measurement via shake-flask method (octanol/water partitioning) to assess hydrophobicity .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- In case of inhalation, administer oxygen and seek medical attention. Skin contact requires immediate washing with soap and water .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of derivatives?
- Methodological Answer :
- Structural modifications : Vary substituents on the piperidine ring (e.g., replace dimethylamino with morpholino) and ethanol chain (e.g., introduce halogenated analogs).
- In vitro assays : Test antimicrobial activity (MIC against S. aureus and E. coli) or receptor-binding affinity (e.g., GPCRs via radioligand assays).
- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and H-bond donors to predict permeability and target interactions .
Q. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer :
- UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Validate linearity (1–100 ng/mL, R² > 0.99), LOD (0.5 ng/mL), and precision (%RSD < 15%).
- Internal standardization : Use deuterated analogs (e.g., d₃-ethyl group) to correct for matrix effects in plasma/serum .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinase enzymes). Prioritize binding poses with ∆G < -7 kcal/mol.
- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
- Free-energy calculations : Apply MM-PBSA to estimate binding affinities and correlate with experimental IC₅₀ values.
Q. How can contradictions in reported solubility data be resolved?
- Methodological Answer :
- Controlled solubility studies : Use shake-flask method at varying pH (1.2–7.4), temperatures (25°C vs. 37°C), and ionic strengths (0.1–1.0 M NaCl).
- Quantification : HPLC with UV detection (λ = 254 nm) to measure saturated concentrations.
- Statistical analysis : Apply ANOVA to identify significant factors (e.g., pH impacts solubility >10-fold in acidic vs. neutral conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
